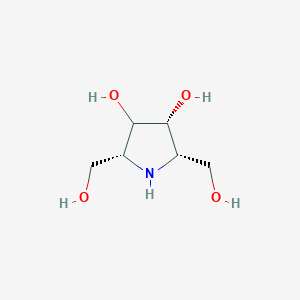
2,5-Dideoxy-2,5-Imino-D-Glucitol
Übersicht
Beschreibung
2,5-Dideoxy-2,5-Imino-D-Glucitol is a compound that belongs to the class of organic compounds known as pyrrolidines . These are compounds containing a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is a groundbreaking biomedical marvel, emerging as a formidable solution for combating certain abstruse genetic anomalies .
Synthesis Analysis
The synthesis of 2,5-Dideoxy-2,5-Imino-D-Glucitol (DGDP) has been achieved via the tin (II)-mediated anti-selective aldol reaction of bislactim ether 5 and a 3-O-silylated 2,4-ethylidene-D-erythrose derivative 6 . Density functional theory calculations (at the B3LYP/cc-pVDZ-PP level) suggest that pericyclic transition structures with a boat-like conformation and a stabilizing hydrogen bond can account for the unexpected stereoselectivity .Molecular Structure Analysis
The molecular formula of 2,5-Dideoxy-2,5-Imino-D-Glucitol is C6H13NO4 . The average mass is 163.1717 Da and the monoisotopic mass is 163.084457 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-Dideoxy-2,5-Imino-D-Glucitol primarily involve tin (II)-mediated anti-selective aldol reactions of bislactim ethers .Wissenschaftliche Forschungsanwendungen
- DGDP has been investigated for its potential antiviral properties. Inhibition of glycohydrolases, which DGDP can achieve, could be valuable for treating viral infections . Researchers explore its effectiveness against specific viruses, such as HIV, influenza, and herpes.
Antiviral Research
These applications highlight DGDP’s multifaceted role in diverse scientific contexts. Further research will deepen our understanding of its mechanisms and therapeutic potential . If you’d like more details on any specific area, feel free to ask!
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2,5-Dideoxy-2,5-Imino-D-Glucitol is Xylose Isomerase , an enzyme found in the bacterium Arthrobacter sp. (strain NRRL B3728) . This enzyme plays a crucial role in the isomerization of xylose to xylulose, a key step in the metabolism of carbohydrates.
Mode of Action
2,5-Dideoxy-2,5-Imino-D-Glucitol acts as a powerful inhibitor of glycohydrolases , enzymes responsible for the cleavage of glycosidic bonds, glycoprotein processing, and the gastrointestinal breakdown of dietary carbohydrates . The compound is charged at physiological pH and is believed to associate with acidic amino acids at the active site .
Biochemical Pathways
The inhibition of glycohydrolases by 2,5-Dideoxy-2,5-Imino-D-Glucitol affects the normal processing of carbohydrates in the body. This disruption can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract .
Result of Action
The inhibition of glycohydrolases by 2,5-Dideoxy-2,5-Imino-D-Glucitol can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract . This can potentially alter the body’s energy metabolism and impact various physiological processes.
Action Environment
The action of 2,5-Dideoxy-2,5-Imino-D-Glucitol can be influenced by various environmental factors, including pH. The compound is charged at physiological pH, which can affect its interaction with its target enzymes
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dideoxy-2,5-Imino-D-Glucitol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Dideoxy-2,5-Imino-D-Glucitol (DGDP) in medicinal chemistry?
A1: DGDP belongs to a class of compounds called iminosugars, which are sugar mimics with a nitrogen atom replacing the ring oxygen. These compounds exhibit interesting biological activities, particularly as glycosidase inhibitors. Glycosidases are enzymes involved in various biological processes, including carbohydrate metabolism and glycoprotein processing. [] Therefore, DGDP holds promise as a potential therapeutic agent for diseases like diabetes and viral infections.
Q2: How does the stereochemistry of DGDP influence its biological activity?
A2: The biological activity of DGDP is closely tied to its stereochemistry. Studies utilizing density functional theory (DFT) calculations have revealed that the specific arrangement of atoms in DGDP's boat-like conformation plays a crucial role in its ability to interact with and inhibit glycosidases. [, ] Modifications to this structure could significantly impact its potency and selectivity.
Q3: What synthetic approaches have been explored for the preparation of DGDP?
A3: Several synthetic routes have been developed to access DGDP. One approach involves the tin(II)-mediated anti-selective aldol reaction of a bislactim ether with a protected D-erythrose derivative. [] Another method utilizes a highly stereoselective [3+2]-annulation reaction of N-tosyl-α-amino aldehydes and 1,3-bis(silyl)propenes. [] Furthermore, DGDP has been synthesized from D-fructose through a multi-step process involving the preparation and manipulation of a protected polyhydroxylated pyrrolidine intermediate. []
Q4: Can DGDP serve as a starting point for the synthesis of other biologically active compounds?
A4: Yes, DGDP's polyhydroxylated structure makes it a valuable building block for synthesizing other complex molecules. For instance, it has been successfully employed as a key intermediate in the synthesis of unnatural analogs of (+)-casuarine, a natural pentahydroxylated pyrrolizidinic alkaloid with potential medicinal properties. [] This highlights the versatility of DGDP as a starting material in organic synthesis.
Q5: Are there any known natural sources of DGDP?
A5: Research has identified DGDP in the Thai medicinal plant Stemona tuberosa, commonly referred to as "Non tai yak". This plant is traditionally used for various medicinal purposes. [] The presence of DGDP in this plant further supports its potential therapeutic value and warrants further investigation into its biological properties.
Q6: Beyond DGDP, what other iminosugars have been isolated from natural sources?
A6: Apart from DGDP, other iminosugars such as α-1-C-hydroxymethylfagomine, 1-deoxymannojirimycin (DMJ), and various glycosylated derivatives of DMJ have been isolated from different plant species. [] This emphasizes the diversity of iminosugars found in nature and their potential as a source of novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



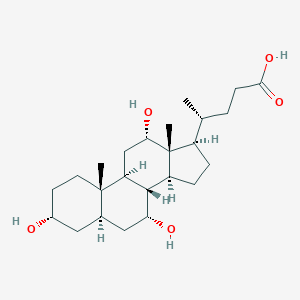
![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
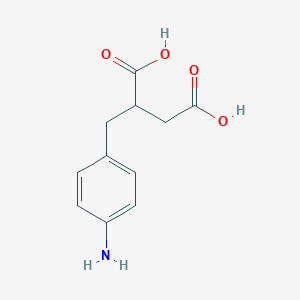
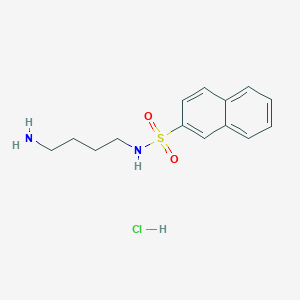


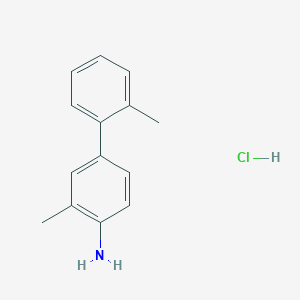
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

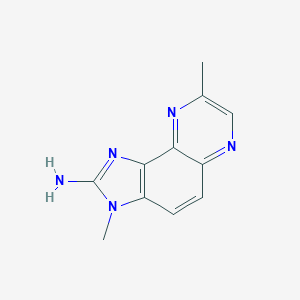
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)


